molecular formula C20H18ClNO4 B4999159 5-(3-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide

5-(3-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide

Cat. No.: B4999159
M. Wt: 371.8 g/mol
InChI Key: QIVXDYJCWURJEX-UHFFFAOYSA-N
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Description

5-(3-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide is a synthetic organic compound. It belongs to the class of furan carboxamides, which are known for their diverse biological activities. This compound is characterized by the presence of a furan ring, a carboxamide group, and substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions:

    Amidation: The carboxylic acid group on the furan ring is converted to a carboxamide using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the furan ring, leading to the formation of dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Quinones, carboxylic acids.

    Reduction products: Amines, dihydrofuran derivatives.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide
  • 5-(2-methylphenyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide
  • 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)furan-2-carboxamide

Uniqueness

The unique combination of the 3-chloro-2-methylphenyl and 3,4-dimethoxyphenyl groups in 5-(3-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in designing new drugs or materials with specific desired properties.

Properties

IUPAC Name

5-(3-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c1-12-14(5-4-6-15(12)21)16-9-10-18(26-16)20(23)22-13-7-8-17(24-2)19(11-13)25-3/h4-11H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVXDYJCWURJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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